molecular formula C11H14O5 B181102 3,4,5-Trimethoxyphenyl acetate CAS No. 17742-46-0

3,4,5-Trimethoxyphenyl acetate

Cat. No. B181102
Key on ui cas rn: 17742-46-0
M. Wt: 226.23 g/mol
InChI Key: ASPRESJSDRJZBN-UHFFFAOYSA-N
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Patent
US08138165B2

Procedure details

A solution of 3,4,5-trimethoxyphenol (5.52 g, 30 mmol) in acetic anhydride (15 mL) was refluxed for 4 h. The reaction mixture was poured onto crushed ice (50 g). The resulting precipitate was collected and washed with water. The residue was dried in vacuum at 50° C. for 24 h to afford white crystals (6.31 g, 93%), 74-75° C.; 1H NMR (CDCl3, 200 M Hz) δ 6.34 (s, 2H), 3.83 (s, 6H), 3.82 (s, 3H), 2.29 (s, 3H); 13C NMR (CDCl3, 50 M Hz) δ 169.6 (s), 153.5 (s, 2C), 146.7 (s), 135.8 (s), 99.1 (d, 2C), 60.9 (q), 56.1 (q, 2C), 21.1 (q).
Quantity
5.52 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step One
[Compound]
Name
ice
Quantity
50 g
Type
reactant
Reaction Step Two
Yield
93%

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:4]=[C:5]([OH:13])[CH:6]=[C:7]([O:11][CH3:12])[C:8]=1[O:9][CH3:10].[C:14](OC(=O)C)(=[O:16])[CH3:15]>>[C:14]([O:13][C:5]1[CH:6]=[C:7]([O:11][CH3:12])[C:8]([O:9][CH3:10])=[C:3]([O:2][CH3:1])[CH:4]=1)(=[O:16])[CH3:15]

Inputs

Step One
Name
Quantity
5.52 g
Type
reactant
Smiles
COC=1C=C(C=C(C1OC)OC)O
Name
Quantity
15 mL
Type
reactant
Smiles
C(C)(=O)OC(C)=O
Step Two
Name
ice
Quantity
50 g
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
The reaction mixture was poured
CUSTOM
Type
CUSTOM
Details
The resulting precipitate was collected
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
The residue was dried in vacuum at 50° C. for 24 h
Duration
24 h

Outcomes

Product
Name
Type
product
Smiles
C(C)(=O)OC1=CC(=C(C(=C1)OC)OC)OC
Measurements
Type Value Analysis
AMOUNT: MASS 6.31 g
YIELD: PERCENTYIELD 93%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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